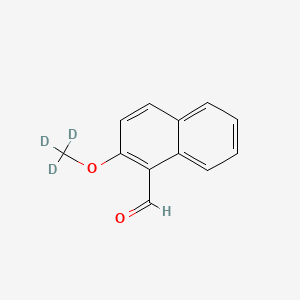

2-(Methoxy-d3)naphthalene-1-carbaldehyde

Description

Properties

IUPAC Name |

2-(trideuteriomethoxy)naphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-8H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQGLTKAOHRZOL-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C2=CC=CC=C2C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Methoxy Group Deuteriation

A widely cited approach involves substituting the methoxy group’s hydrogen atoms with deuterium using trideuteriomethanol (CD3OD) under basic conditions. This method leverages the Williamson ether synthesis framework, where naphthalene-1-carbaldehyde derivatives undergo nucleophilic substitution.

Reaction Conditions :

-

Substrate : 2-Hydroxynaphthalene-1-carbaldehyde

-

Deuterating Agent : CD3OD (excess, 5–10 equiv.)

-

Base : Potassium carbonate (K2CO3) or sodium hydride (NaH)

-

Temperature : 80–100°C, reflux

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

The reaction proceeds via deprotonation of the hydroxyl group to form a phenoxide intermediate, which subsequently reacts with CD3OD to yield the deuterated methoxy group. This method achieves ≥95% deuterium incorporation but requires rigorous anhydrous conditions to avoid proton back-exchange.

Catalytic Deuterium Transfer

Recent advancements employ transition metal catalysts to facilitate deuterium transfer from deuterated solvents. For example, palladium(II) acetate (Pd(OAc)2) in deuterated dimethyl sulfoxide (DMSO-d6) enables selective deuteration of methoxy groups without altering the aldehyde functionality.

Key Parameters :

-

Catalyst : Pd(OAc)2 (5 mol%)

-

Deuterium Source : DMSO-d6 (solvent and deuterium donor)

-

Reaction Time : 12–24 hours

-

Yield : 82–88%

This method circumvents the need for CD3OD, reducing costs, but necessitates post-reaction purification to remove residual DMSO-d6.

Multi-Step Synthesis from Naphthalene Derivatives

Nitration-Reduction-Deuteration Sequence

A sequential strategy starts with nitration of naphthalene, followed by reduction to an amine and subsequent deuteration (Figure 1).

Step 1: Nitration

Naphthalene undergoes nitration at the 1-position using nitric acid (HNO3) and sulfuric acid (H2SO4) at 0–5°C, yielding 1-nitronaphthalene.

Step 2: Reduction to Amine

The nitro group is reduced to an amine using hydrogen gas (H2) and a palladium-on-carbon (Pd/C) catalyst in ethanol, producing 1-aminonaphthalene.

Step 3: Diazotization and Deuteration

The amine is converted to a diazonium salt with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at 0°C. Subsequent treatment with deuterated water (D2O) replaces the diazonium group with a deuterium atom, forming 1-deuterionaphthalene.

Industrial-Scale One-Pot Deuteriation

Sulfonylation-Deoxygenation Approach

A patented industrial process optimizes cost and scalability by avoiding intermediate purification (Patent US9701608B2).

Procedure :

-

Sulfonylation : 7-Methoxynaphthalen-2-ol reacts with tosyl chloride (TsCl) in pyridine to form the tosylate derivative.

-

Deuteromethoxylation : The tosylate undergoes nucleophilic substitution with CD3OK in dimethylacetamide (DMAc) at 120°C.

-

Oxidation : The resulting 2-(methoxy-d3)naphthalene is oxidized to the aldehyde using manganese dioxide (MnO2) in dichloromethane.

Advantages :

-

Yield : 78% over three steps

-

Purity : >99% (by HPLC)

-

Scalability : Suitable for kilogram-scale production

Grignard Reagent-Mediated Deuterium Incorporation

Halogenation-Grignard Deuteration

This method introduces deuterium via a Grignard intermediate:

Step 1: Bromination

Naphthalene-1-carbaldehyde is brominated at the 2-position using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in carbon tetrachloride (CCl4).

Step 2: Grignard Reaction

The bromide reacts with magnesium (Mg) in tetrahydrofuran (THF) to form a Grignard reagent, which is quenched with D2O to introduce deuterium at the 2-position.

Step 3: Methoxy-d3 Group Installation

The deuterated intermediate undergoes etherification with CD3I and NaH in DMF, followed by oxidation to the aldehyde.

Deuterium Incorporation : 98% (measured by mass spectrometry).

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Deuterium Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Base-Catalyzed Exchange | 85–90 | 95 | Moderate | High |

| Nitration-Reduction | 70–75 | 98 | Low | Moderate |

| One-Pot Industrial | 78 | 99 | High | High |

| Grignard-Mediated | 80–85 | 98 | Moderate | Low |

Mechanistic Insights and Optimization Strategies

Kinetic Isotope Effects (KIE)

Deuterium incorporation is influenced by KIE, where C–D bonds exhibit slower reaction rates compared to C–H bonds. For example, in base-catalyzed deuteriation, the KIE (kH/kD ≈ 6–8) necessitates prolonged reaction times to achieve high deuteration levels.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxy-d3)naphthalene-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trideuteriomethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 2-(Trideuteriomethoxy)naphthalene-1-carboxylic acid.

Reduction: 2-(Trideuteriomethoxy)naphthalene-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Spectroscopic Studies

Deuterated compounds like 2-(Methoxy-d3)naphthalene-1-carbaldehyde are extensively used in spectroscopy. The presence of deuterium alters vibrational frequencies, which can enhance the resolution of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This makes it easier to study molecular interactions and conformations in various chemical environments .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in drug development. Deuterated compounds are known to exhibit altered pharmacokinetics due to the kinetic isotope effect, which can lead to improved drug stability and efficacy. For instance, deuterated analogs of known pharmaceuticals are being explored for their potential benefits in reducing side effects and enhancing therapeutic outcomes .

Reaction Mechanism Studies

In chemical research, this compound serves as an internal standard for mass spectrometry and other analytical techniques. Its isotopic labeling allows researchers to trace reaction pathways and mechanisms more effectively. The compound's unique properties enable detailed studies on how molecular structure influences reactivity and product distribution .

Case Studies

Several studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of 2-(Methoxy-d3)naphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The trideuteriomethoxy group can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

2-Methoxynaphthalene-1-Carbaldehyde

- Molecular Formula : C₁₂H₁₀O₂

- Average Mass : 186.21 g/mol

- Key Properties: Crystallography: Monoclinic crystal system (space group P21/c) with unit cell parameters a = 8.689 Å, b = 14.155 Å, c = 7.667 Å, β = 94.805° . Spectral Data:

- ¹³C NMR : δ 192.13 (C=O), 163.75 (C-2), 137.50–113.58 (aromatic carbons), 55–60 ppm (OCH₃) .

- IR : Strong C=O stretch at ~1651 cm⁻¹ and OCH₃ C-H stretches at 2893 and 2811 cm⁻¹ .

Comparison with Deuterated Analog :

- The deuterated compound’s ¹H NMR lacks signals for methoxy protons, simplifying spectral interpretation.

- Isotopic Effects : The -OCD₃ group may slightly alter solubility and melting point due to increased mass and reduced vibrational energy.

2-[(Prop-2-yn-1-yl)Oxy]Naphthalene-1-Carbaldehyde (2b)

- Molecular Formula : C₁₄H₁₀O₂

- Average Mass : 210.23 g/mol

- Key Properties :

- ¹³C NMR : δ 192.13 (C=O), 163.75 (C-2), 131.59–113.58 (aromatic carbons), 71.08 (OCH₂), 22.70 (CH₂), 10.58 (CH₃) .

- IR : Distinctive C≡C stretch at 2117 cm⁻¹ and aldehyde C-H stretches at 2811 cm⁻¹ .

Comparison with Deuterated Analog :

- The propargyloxy substituent introduces alkynyl reactivity , absent in the methoxy/deuterated methoxy analogs.

- Higher molecular weight (210.23 vs. 189.23 g/mol) impacts solubility and chromatographic behavior.

2-(2-Propynyloxy)-1-Naphthaldehyde (CAS 58758-48-8)

Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 2-(Methoxy-d₃)naphthalene-1-carbaldehyde | 189.23 | Not reported | -OCD₃, -CHO |

| 2-Methoxynaphthalene-1-carbaldehyde | 186.21 | Not reported | -OCH₃, -CHO |

| 2-[(Prop-2-yn-1-yl)oxy]naphthalene-1-carbaldehyde | 210.23 | 113–115 | -OCH₂C≡CH, -CHO |

Toxicological Considerations

Key inferences include:

- Deuterium Effects : Reduced metabolic degradation (common in deuterated drugs) may lower toxicity, though this remains speculative without direct evidence.

- Structural Analogs : Methylnaphthalenes exhibit respiratory and hepatic effects in prolonged exposure , but aldehydes like 2-methoxynaphthalene-1-carbaldehyde are primarily irritants.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(Methoxy-d3)naphthalene-1-carbaldehyde with high isotopic purity?

- Methodological Answer : The synthesis typically involves deuterium incorporation at the methoxy group. A common approach is the acid-catalyzed exchange reaction using deuterated methanol (CD₃OD) under reflux conditions. Isotopic purity (>98%) can be verified via mass spectrometry and ¹H/²H NMR. For example, analogous methoxy-d3 compounds have been synthesized by reacting the non-deuterated precursor with CD₃I in the presence of a strong base like NaH, followed by purification via column chromatography .

Q. How can researchers confirm the structural integrity and isotopic labeling of this compound?

- Methodological Answer :

- ¹H NMR : Absence of the methoxy proton signal (~δ 3.9–4.1 ppm) confirms deuterium incorporation.

- ²H NMR : A singlet at ~δ 3.9 ppm confirms the presence of CD₃ groups.

- Mass Spectrometry : Look for a molecular ion peak at m/z 161 (M⁺, non-deuterated: m/z 158) and isotopic distribution patterns consistent with three deuterium atoms .

- FTIR : Compare C-D stretching vibrations (~2100–2200 cm⁻¹) with the non-deuterated analog .

Advanced Research Questions

Q. What experimental strategies address discrepancies in metabolic pathway data for deuterated naphthalene derivatives like this compound?

- Methodological Answer : Contradictions in metabolic studies often arise from isotopic effects or interspecies variability. To resolve these:

- Comparative Studies : Conduct parallel in vitro assays (e.g., liver microsomes from rodents vs. humans) to assess deuterium-induced metabolic rate changes .

- Isotope Tracing : Use LC-MS/MS to track deuterium retention in metabolites, identifying whether kinetic isotope effects (KIEs) alter reaction pathways .

- Computational Modeling : Apply density functional theory (DFT) to predict deuterium’s impact on bond-breaking energetics in metabolic intermediates .

Q. How should researchers evaluate the risk of bias in toxicological studies involving naphthalene derivatives?

- Inclusion Criteria : Prioritize peer-reviewed studies with defined exposure routes (inhalation, oral), controlled dosing, and clear outcome metrics (e.g., hepatic/renal effects).

- Risk of Bias Assessment : Use tools like Table C-6/C-7 to evaluate randomization, blinding, and exposure characterization. For example, studies lacking dose-response data or using non-standardized toxicity endpoints should be downgraded to "moderate" or "low" confidence tiers .

- Data Extraction : Document species-specific LOELs (lowest observed effect levels) and NOAELs (no observed adverse effect levels) to enable cross-study comparisons .

Q. What crystallographic techniques are optimal for resolving the structure of this compound and its derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, leveraging deuterium’s neutron scattering properties to improve hydrogen/deuterium positional accuracy.

- Neutron Diffraction : For precise deuterium localization, though limited by beamline accessibility.

- Complementary Methods : Pair with Hirshfeld surface analysis to assess intermolecular interactions influenced by isotopic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.